molecular formula C7H9NO2S B016491 Ethyl 2-aminothiophene-3-carboxylate CAS No. 31891-06-2

Ethyl 2-aminothiophene-3-carboxylate

Cat. No.: B016491
CAS No.: 31891-06-2
M. Wt: 171.22 g/mol
InChI Key: MKJQYFVTEPGXIE-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Ethyl 2-aminothiophene-3-carboxylate is primarily used as an organic chemical synthesis intermediate . It is involved in the synthesis of various thiophene derivatives, which are known for their high biological activity . These derivatives include thieno[2,3-b]-pyridinones, thieno[2,3-c]pyridines, thieno[2,3-d]pyrimidines, thieno[2,3-b][1,5]benzodiazepines, and others . These compounds are the primary targets of this compound and play significant roles in various biological activities.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Initially, 2-aminothiophenes are obtained by Gewald’s reaction . These are then converted into various thiophene derivatives through subsequent diazotization and desamination reactions . Ethanol is used as the reducing agent in this process .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of thiophene derivatives. The intramolecular cyclization of thiophene-3-carboxylic acid derivatives occurs at position 2 of the heterocyclic ring . This process leads to the formation of various thiophene derivatives, which can potentially be used for the design of biologically active molecules .

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

The result of the action of this compound is the production of various thiophene derivatives . These derivatives are known for their high biological activity and can be used in the design of potentially biologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the synthesis reactions are typically carried out at room temperature . Additionally, the compound’s solubility in water could influence its action, efficacy, and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-aminothiophene-3-carboxylate can be synthesized through the Gewald reaction, which involves the condensation of an α-cyanoester, a carbonyl compound, and elemental sulfur in the presence of a base such as diethylamine . The reaction typically proceeds under mild conditions, and the product is isolated through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity, and the product is purified using techniques such as vacuum distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-aminothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include thiophene-3-carboxylic acid derivatives, substituted thiophenes, and various heterocyclic compounds .

Comparison with Similar Compounds

Ethyl 2-aminothiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. Similar compounds include:

Properties

IUPAC Name

ethyl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQYFVTEPGXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365792
Record name ethyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31891-06-2
Record name ethyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-aminothiophene-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperidine (20.7 ml) was added dropwise with stirring to a mixture of 2,5-dihydroxy-1,4-dithiane (17.5 g) and ethyl cyanoacetate (23.7 g). The mixture was stirred at room temperature for 4 hours and then allowed to stand overnight. It was filtered and the filtrate evaporated to dryness. The residue was dissolved in ether, filered and evaporated to dryness. The residue was triturated with light petroleum (b.p. 60-80° C.) containing a small amount of ethyl acetate. The gummy solid obtained was purified by silica gel column chromatography and the semi-solid product was triturated with water, filtered and washed with light petroleum (b.p. 60-80° C.) and dried to give the title product.
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same procedure as 2-aminothiophene-3-carbonitrile was used except replacing malononitrile with ethyl cyano acetate. 1H-NMR (CDCl3, 400 MHz): 6.95, 6.15, 4.26, 1.32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of Ethyl 2-aminothiophene-3-carboxylate?

A1: this compound serves as a key starting material for synthesizing diverse heterocyclic compounds. For instance, it reacts with Lawesson's reagent to yield O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives []. Additionally, it acts as a precursor in the multistep synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones, potent inhibitors of human leukocyte elastase []. It also plays a crucial role in forming 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives by reacting with 4-chloro-2-hetaryl-3-oxobutanonitriles []. Furthermore, it's utilized in synthesizing various 1,3-imidazoles, triazole-3-thiones based on thiophene-2-carboxamides [], and thieno[2,3-b]pyridone derivatives [].

Q2: What is known about the structural characteristics of this compound?

A2: this compound (C7H9NO2S) [] exhibits a planar sheet structure stabilized by both intra- and intermolecular N—H⋯O hydrogen bonding. This arrangement contributes to the formation of a supramolecular network.

Q3: Are there any studies on the photoisomerization of compounds derived from this compound?

A3: Yes, research indicates that Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, synthesized from this compound and acylisoselenocyanates, undergo photoisomerization to their corresponding 3-acylisoselenourea isomers []. This process can be induced by light (340-400 nm) or, in the case of benzoyl derivatives, by treatment with acetic acid. The isomerization is reversible and influenced by factors like acyl group substituents and reaction conditions.

Q4: How does the structure of this compound relate to its reactivity?

A4: The presence of both amine and ester functionalities on the thiophene ring significantly contributes to the reactivity of this compound. The amine group can participate in condensation reactions, as observed in its reactions with Lawesson's reagent [] and acylisoselenocyanates []. The ester group can undergo transformations like hydrolysis or act as a leaving group in cyclization reactions, as seen in the formation of thieno[1,3]oxazin-4-ones [].

Q5: Is there any research on the isomeric thienopyridine derivatives synthesized from this compound?

A5: While the provided abstract doesn't offer specific details, it highlights the use of this compound in synthesizing isomeric thienopyridines []. This suggests the compound's versatility in constructing different positional isomers of thienopyridines, which are important heterocyclic systems with potential biological activities.

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